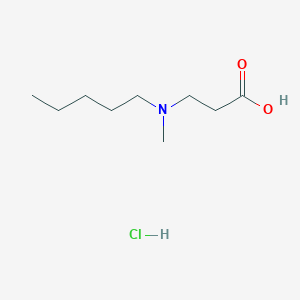









|
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:9][CH2:10][C:11]([OH:13])=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[P:14]([OH:17])([OH:16])[OH:15].P(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH3:8][CH2:7][CH2:6][CH2:5][CH2:4][N:3]([CH2:9][CH2:10][C:11]([P:14]([OH:17])([OH:16])=[O:15])([P:14]([OH:17])([OH:16])=[O:15])[OH:13])[CH3:2] |f:0.1|
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCCC)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
43.01 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)O
|
|
Name
|
|
|
Quantity
|
98.22 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
polyethylene glycol 400
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
57.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 10 hours at 55-60° C. whereupon it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed
|
|
Type
|
CUSTOM
|
|
Details
|
remained below 60° C
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by adding water (450 mL)
|
|
Type
|
ADDITION
|
|
Details
|
The water addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a reaction temperature below 70° C
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
TEMPERATURE
|
|
Details
|
the aqueous layer was refluxed for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 40-45° C.
|


Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |